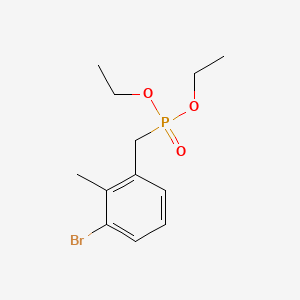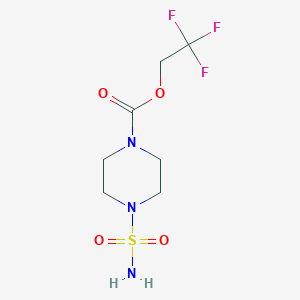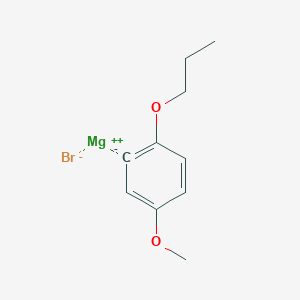
Diethyl (3-bromo-2-methylbenzyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-bromo-2-methylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C12H18BrO3P and a molecular weight of 321.15 g/mol . This compound is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a bromine atom and a methyl group. It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-bromo-2-methylbenzyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-methylbenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Another method involves the palladium-catalyzed cross-coupling reaction between 3-bromo-2-methylbenzyl halides and H-phosphonate diesters. This method uses a palladium source such as Pd(OAc)2 and a supporting ligand like Xantphos to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-bromo-2-methylbenzyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Catalysts: Palladium catalysts (e.g., Pd(OAc)2), copper catalysts
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include substituted benzyl phosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (3-bromo-2-methylbenzyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (3-bromo-2-methylbenzyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the bromine and methyl substituents on the benzyl ring can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Diethyl (3-bromo-2-methylbenzyl)phosphonate can be compared with other similar compounds, such as:
Diethyl benzylphosphonate: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Diethyl (3-bromopropyl)phosphonate: Contains a different alkyl chain, leading to variations in reactivity and applications.
Diethyl (4-bromobutyl)phosphonate: Similar to diethyl (3-bromopropyl)phosphonate but with a longer alkyl chain, affecting its physical and chemical properties.
Properties
Molecular Formula |
C12H18BrO3P |
|---|---|
Molecular Weight |
321.15 g/mol |
IUPAC Name |
1-bromo-3-(diethoxyphosphorylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-7-6-8-12(13)10(11)3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
VSODNCFLWORMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C(=CC=C1)Br)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)



![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)


![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)



